2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol
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Overview
Description
2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridinyl group attached to a methylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol typically involves the reaction of 6-chloropyridine with a suitable alkylating agent under controlled conditions. One common method involves the use of 2-methylpropan-1-ol as the alkylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The chloropyridinyl group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloropyridin-2-yl)methanamine
- Methyl 2-(6-chloropyridin-2-yl)acetate
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
Uniqueness
2-(6-chloropyridin-2-yl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of both a chloropyridinyl group and a methylpropanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Properties
CAS No. |
2229427-68-1 |
---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
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